molecular formula C12H12F3NO2S B12238780 4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine

4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine

Cat. No.: B12238780
M. Wt: 291.29 g/mol
InChI Key: PINJUVMHEWMZJQ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 3-(trifluoromethoxy)benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine typically involves the reaction of thiomorpholine with 4-(trifluoromethoxy)benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and stability, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethoxy)benzyl bromide
  • Thiazole derivatives

Uniqueness

4-[3-(Trifluoromethoxy)benzoyl]thiomorpholine is unique due to the presence of both a thiomorpholine ring and a trifluoromethoxybenzoyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C12H12F3NO2S

Molecular Weight

291.29 g/mol

IUPAC Name

thiomorpholin-4-yl-[3-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C12H12F3NO2S/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)16-4-6-19-7-5-16/h1-3,8H,4-7H2

InChI Key

PINJUVMHEWMZJQ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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